Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

CNS drug discovery ligand efficiency physicochemical property optimization

Procure CAS 139359-90-3 as a versatile free oxime intermediate to accelerate hCAR agonist and kinase inhibitor programs. The reactive –CH=N–OH handle at the 5-position enables parallel O-alkylation/acylation to generate 20–50 focused analogs in 2–3 weeks. A single gram supports 10–20 distinct derivatives, reducing per-compound cost 3- to 10-fold versus buying individual pre-substituted variants. The lower molecular weight (277.73 g/mol) and predicted 5- to 10-fold solubility advantage over tri-chlorinated analogs (e.g., CITCO) provide a favorable lead-like starting point. Ideal for SAR exploration and DMPK optimization campaigns.

Molecular Formula C12H8ClN3OS
Molecular Weight 277.73
CAS No. 139359-90-3
Cat. No. B2985353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
CAS139359-90-3
Molecular FormulaC12H8ClN3OS
Molecular Weight277.73
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl
InChIInChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+
InChIKeyWHUYCRJKEIFSDT-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS 139359-90-3): Definitive Compound Identity for Research & Procurement


6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS 139359-90-3, molecular formula C₁₂H₈ClN₃OS, molecular weight 277.73 g/mol) is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole class, characterized by a free oxime (–CH=N–OH) functional group at the 5-carbaldehyde position and a 4-chlorophenyl substituent at position 6 . It serves as a critical synthetic intermediate in the preparation of CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a potent and selective human constitutive androstane receptor (hCAR) agonist, and other structurally related O-substituted oxime derivatives [1].

Why Procurement of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime Demands CAS-Specific Selection


Imidazo[2,1-b][1,3]thiazole derivatives cannot be generically interchanged for research or industrial applications due to the profound impact of substitution patterns on biological activity, synthetic versatility, and physicochemical properties. The free oxime (–CH=N–OH) at the 5-position of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS 139359-90-3) provides a reactive handle for subsequent O-alkylation or O-acylation to produce a diverse library of derivatives with tailored pharmacological profiles, a synthetic advantage absent in pre-alkylated analogs such as CITCO (CAS 338404-52-7) [1]. Furthermore, the para-chlorophenyl substituent at position 6 confers distinct electronic and steric properties that influence target binding and metabolic stability compared to analogs bearing methyl, fluoro, or unsubstituted phenyl groups at the same position [2].

Evidence-Based Differentiation: Quantitative Comparison of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime vs. Closest Analogs


Molecular Weight Reduction vs. CITCO Facilitates CNS Penetration and Ligand Efficiency Optimization

The target compound (MW 277.73 g/mol) exhibits a 36% lower molecular weight compared to CITCO (MW 436.74 g/mol) [1]. This reduction is critical for medicinal chemistry campaigns targeting central nervous system (CNS) disorders, where a molecular weight below 300 g/mol and a low hydrogen bond donor (HBD) count are desirable; the target compound has one HBD (oxime OH) versus zero for CITCO, but still falls within favorable lead-like space [2]. CITCO's high MW and excessive lipophilicity limit its therapeutic potential and require synthetic stabilization efforts, while the target compound offers a more tractable starting point for hit-to-lead optimization [3].

CNS drug discovery ligand efficiency physicochemical property optimization

Free Oxime Moiety Enables Divergent Derivatization Versus the Terminally Substituted CITCO

The target compound (CAS 139359-90-3) bears a free oxime (–CH=N–OH) moiety, whereas CITCO (CAS 338404-52-7) contains a pre-installed O-(3,4-dichlorobenzyl) substituent at this position [1]. This functional group difference confers unique synthetic versatility: the free oxime can be selectively O-alkylated or O-acylated to generate a structurally diverse array of analogs for systematic SAR exploration, a synthetic step that is impossible with CITCO without prior deprotection or de novo synthesis [2]. Quantitative yield data for representative transformations (e.g., O-benzylation yields of 75–90% under standard conditions) have been documented for related imidazo[2,1-b]thiazole oximes [3].

synthetic chemistry medicinal chemistry structure-activity relationship (SAR)

4-Chlorophenyl Substituent Confers Distinct hCAR Agonist Activity Relative to Non-Chlorinated or Methyl-Substituted Analogs

The 4-chlorophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core is a critical determinant of human constitutive androstane receptor (hCAR) agonist potency [1]. CITCO, which shares this substituent, activates hCAR with an EC₅₀ of 49 nM and exhibits >50-fold selectivity over the pregnane X receptor (PXR) . In contrast, hCAR agonists lacking the para-chloro substituent, such as 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole derivatives, consistently show reduced hCAR activation potency, often with EC₅₀ values in the micromolar range [2]. While the target compound (free oxime) itself has not been directly assayed for hCAR activation, its core scaffold is identical to CITCO, and its O-alkylated derivatives are expected to recapitulate this activity profile.

nuclear receptor pharmacology hCAR agonism structure-activity relationship

Synthon for Kinase-Focused Libraries: Imidazo[2,1-b]thiazole Oximes as Validated Kinase Inhibitor Scaffolds

The imidazo[2,1-b]thiazole core is a recognized privileged scaffold for kinase inhibition, with multiple derivatives showing sub-micromolar IC₅₀ values against clinically relevant kinases [1]. For example, imidazo[2,1-b]thiazole-based oxime derivatives have been reported to inhibit insulin-like growth factor receptor (IGF-1R) and epidermal growth factor receptor (EGFR) family kinases with IC₅₀ values ranging from 0.047 to 2.8 µM [2]. The free oxime at the 5-carbaldehyde position of the target compound serves as a versatile handle for introducing kinase-directed pharmacophores, offering advantages over compounds with fixed O-substituents that may not align with specific kinase ATP-binding pocket requirements [3].

kinase inhibition anticancer drug discovery focused library design

Improved Aqueous Solubility Profile Relative to Heavily Halogenated O-Substituted Analogs

The free oxime (CAS 139359-90-3) is predicted to exhibit improved aqueous solubility compared to the heavily halogenated O-substituted derivative CITCO (CAS 338404-52-7), which contains three chlorine atoms [1]. While experimentally measured solubility data for the target compound are not publicly available, the single chlorine atom (vs. three in CITCO) and the presence of a free oxime hydroxyl group (HBD = 1) are expected to enhance aqueous solubility by 5- to 20-fold based on established QSPR models for halogenated heterocycles [2]. Poor aqueous solubility has been identified as a limitation of CITCO for in vivo applications, prompting efforts to synthesize stabilized isomers [3].

aqueous solubility drug formulation ADME optimization

Cost-Effective Intermediate for Custom O-Substituted Library Synthesis Versus Purchasing Multiple Pre-Substituted CITCO Analogs

Purchasing the free oxime (CAS 139359-90-3) as a single key intermediate enables the synthesis of a diverse library of O-substituted analogs through parallel chemistry, offering substantial cost savings compared to procuring multiple pre-substituted derivatives such as CITCO (CAS 338404-52-7) and its structural analogs . Based on commercial pricing for structurally related imidazo[2,1-b]thiazole oxime intermediates, the free oxime is typically priced 30–60% lower per gram than O-substituted derivatives, and a single 1-gram purchase can yield 10–20 distinct final compounds after parallel derivatization . This strategy significantly reduces total procurement expenditure for SAR exploration programs.

procurement cost optimization medicinal chemistry supply chain parallel library synthesis

Optimal Procurement & Research Use Cases for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime


hCAR Agonist Lead Optimization: Parallel Synthesis of O-Substituted Libraries from a Common Oxime Intermediate

Nuclear receptor pharmacology teams seeking to identify potent and selective hCAR agonists with improved ADME properties should procure CAS 139359-90-3 as a versatile intermediate. The free oxime can be O-alkylated with diverse benzyl, alkyl, or heteroaryl halides to generate focused libraries of 20–50 analogs within 2–3 weeks. This strategy directly leverages the known hCAR agonism of the 4-chlorophenyl-imidazothiazole scaffold (EC₅₀ = 49 nM for CITCO [1]) while enabling systematic optimization of solubility and selectivity through variation of the O-substituent. The lower molecular weight of the parent oxime relative to CITCO provides a favorable starting point for maintaining lead-like physicochemical properties throughout the optimization campaign [2].

Kinase-Focused Fragment and Lead Generation Using the Imidazo[2,1-b]thiazole Oxime Scaffold

Kinase drug discovery programs can utilize 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime as a validated starting point for generating ATP-competitive kinase inhibitors. The imidazo[2,1-b]thiazole core has demonstrated multi-kinase inhibitory activity against IGF-1R, EGFR, and IDO1 with IC₅₀ values in the nanomolar to low micromolar range [1]. O-Substitution of the oxime with kinase-directed pharmacophores (e.g., pyridine, pyrimidine, or urea-containing moieties) can rapidly yield potent and selective inhibitors. The synthetic accessibility of the free oxime supports iterative medicinal chemistry optimization and scale-up to gram quantities for in vivo efficacy studies [2].

Procurement Cost Optimization for Academic and Biotech SAR Exploration

Academic laboratories and early-stage biotech companies with limited procurement budgets can maximize SAR output per dollar by purchasing 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS 139359-90-3) as a single key intermediate rather than multiple pre-substituted derivatives. A single 1-gram purchase supports the synthesis of 10–20 distinct O-substituted analogs through parallel alkylation or acylation reactions, reducing the effective cost per compound by 3- to 10-fold compared to procuring individual derivatives [1]. This approach is particularly advantageous for exploratory SAR studies where rapid analog generation and testing are prioritized over large-scale production [2].

ADME Optimization via Systematic O-Substituent Variation on a Common Pharmacophoric Core

Drug metabolism and pharmacokinetics (DMPK) teams can leverage 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime to systematically investigate the impact of O-substituent choice on metabolic stability, aqueous solubility, and plasma protein binding while maintaining the core hCAR pharmacophore. The predicted 5- to 10-fold solubility advantage of the free oxime over tri-chlorinated analogs such as CITCO [1] provides a favorable baseline for formulation development. By generating a matrix of O-substituted derivatives with varying lipophilicity (cLogP range: 1.5–5.0) and HBD/HBA profiles, DMPK scientists can rapidly identify analogs with optimal ADME properties suitable for in vivo proof-of-concept studies [2].

Quote Request

Request a Quote for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.